2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide
Description
This benzamide derivative features a 2-methoxy group and a 4-methylsulfanyl substituent on the benzoyl ring, coupled to a 2-methyl-3-nitrophenylamine moiety.
Properties
IUPAC Name |
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-13(5-4-6-14(10)18(20)21)17-16(19)12-8-7-11(23-3)9-15(12)22-2/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPXAQQYCUYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Thioether Formation: Introduction of the methylsulfanyl group.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Possible pharmaceutical applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-4-(4-methylpiperazin-1-yl)-benzamide (1e) Substituents: Chlorobenzylamino, thiazole ring. Melting Point: 177.8–179.2 °C. Bioactivity: Tested in MTT assays for antiproliferative effects.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Substituents: Bromo, nitro, methoxy. Structural Note: Crystallographic data highlights planar benzamide core and hydrogen-bonding interactions.
Herbicidal Benzamide (2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide)
- Substituents: Chloro, methylsulfanyl, trifluoromethyl.
- Application: Herbicidal activity attributed to methylsulfanyl and halogen groups.
Table 1: Structural and Physical Comparison
- Lipophilicity : The target compound’s methoxy and methylsulfanyl groups likely increase lipophilicity compared to 4MNB (polar nitro and methoxy groups) but reduce it relative to the herbicidal analog (trifluoromethyl group).
2.4. Spectroscopic and Crystallographic Insights
- 1H-NMR : The target’s methoxy protons are expected at δ ~3.8–4.0 ppm, while methylsulfanyl’s -SCH₃ resonates near δ 2.5 ppm. Aromatic protons adjacent to nitro groups (δ 8.0–8.5 ppm) would differ from 1e’s thiazole protons (δ 7.5–8.2 ppm) .
- Crystallography : 4MNB () exhibits two molecules per asymmetric unit, stabilized by hydrogen bonds. The target’s nitro and methyl groups may influence packing efficiency and crystallinity .
Biological Activity
2-Methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O4S
- Molecular Weight : 320.37 g/mol
- CAS Number : 17296-45-6
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Biological Activity and Applications
Research has indicated that benzamide derivatives exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound under discussion has shown promise in various studies:
- Antiviral Activity : Benzamide derivatives have been studied for their potential as antiviral agents. For instance, related compounds have demonstrated efficacy against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
- Anticancer Potential : Some benzamide derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies involving similar compounds have shown significant inhibition of cell proliferation in various cancer models .
- Anti-inflammatory Effects : Certain benzamide compounds are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of benzamide derivatives, including those structurally similar to this compound:
| Compound | IC50 (µM) | SI (Selectivity Index) | Target |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV |
| Lamivudine (3TC) | 7.37 | >440 | HBV |
Table 1: Antiviral activity comparison between IMB-0523 and Lamivudine against HBV.
In vitro studies have shown that derivatives like IMB-0523 exhibit potent anti-HBV activity with lower IC50 values compared to traditional antiviral drugs, indicating a promising therapeutic profile .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : Introduction of the nitro group.
- Methoxylation : Addition of the methoxy group.
- Thioether Formation : Incorporation of the methylsulfanyl group.
- Amidation : Formation of the benzamide structure.
These synthetic routes are crucial for producing high yields and purity necessary for biological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via acylation of 2-methyl-3-nitroaniline with 2-methoxy-4-(methylsulfanyl)benzoyl chloride. Reaction conditions must be anhydrous, with triethylamine as a base to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the acyl chloride . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Focus on distinguishing the methoxy singlet (~δ 3.8–4.0 ppm), methylsulfanyl protons (δ 2.5–2.7 ppm), and aromatic protons (δ 6.8–8.5 ppm). The nitro group’s deshielding effect on adjacent aromatic protons (δ >8 ppm) confirms substitution patterns .
- IR : Look for C=O stretch (~1650–1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
- MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CH₃S groups) .
Q. How can researchers screen this compound for preliminary biological activity in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations ranging from 1–256 µg/mL, with ampicillin as a positive control .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. Include cisplatin as a reference and normalize viability against untreated cells .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group reduction or methylsulfanyl substitution) affect bioactivity and solubility?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amine, potentially enhancing solubility (via protonation) and altering bioactivity. Compare IC₅₀ values pre- and post-reduction .
- Methylsulfanyl Replacement : Substitute with sulfonyl or sulfonamide groups via oxidation (H₂O₂/AcOH) or nucleophilic displacement. Assess solubility (logP via HPLC) and cytotoxicity to determine structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Cross-validate using orthogonal assays (e.g., ATP-based viability assays alongside MTT) .
- Metabolic Stability : Test compound stability in cell culture media (e.g., decomposition via LC-MS over 24–48 hours) to account for false-negative results .
Q. How can computational modeling guide the design of derivatives with improved target binding (e.g., kinase inhibition)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with predicted hydrogen bonds to hinge regions (e.g., methoxy with Thr766) and hydrophobic interactions with methylsulfanyl .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD/RMSF values to identify flexible regions needing optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
